molecular formula C14H13ClN2O B3055793 n-(2-Chlorophenyl)-2-(methylamino)benzamide CAS No. 66953-64-8

n-(2-Chlorophenyl)-2-(methylamino)benzamide

Cat. No.: B3055793
CAS No.: 66953-64-8
M. Wt: 260.72 g/mol
InChI Key: IGHZHLIRWFWIEK-UHFFFAOYSA-N
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Description

n-(2-Chlorophenyl)-2-(methylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a methylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorophenyl)-2-(methylamino)benzamide typically involves the reaction of 2-chlorobenzoic acid with methylamine. The process can be summarized in the following steps:

    Formation of 2-Chlorobenzoyl Chloride: 2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with methylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(2-Chlorophenyl)-2-(methylamino)benzamide can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(2-Chlorophenyl)-2-(methylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand for certain receptors or enzymes. It can be used in assays to investigate the binding affinity and activity of new drug candidates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of n-(2-Chlorophenyl)-2-(methylamino)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and ion channels.

Comparison with Similar Compounds

    n-(2-Chlorophenyl)-2-(ethylamino)benzamide: Similar structure but with an ethylamino group instead of a methylamino group.

    n-(2-Chlorophenyl)-2-(dimethylamino)benzamide: Contains a dimethylamino group instead of a methylamino group.

    n-(2-Chlorophenyl)-2-(hydroxyamino)benzamide: Contains a hydroxyamino group instead of a methylamino group.

Uniqueness: n-(2-Chlorophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group and the methylamino group provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-16-12-8-4-2-6-10(12)14(18)17-13-9-5-3-7-11(13)15/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZHLIRWFWIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302246
Record name n-(2-chlorophenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66953-64-8
Record name NSC149823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chlorophenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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